N-(2,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Description
N-(2,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (CAS: 1142200-28-9) is a thiazole-based compound characterized by a 2,5-dichlorophenyl group and a 2-mercapto-4-oxothiazolidine moiety. Its molecular formula is C₁₁H₈Cl₂N₂O₂S₂, with a molecular weight of 335.23 g/mol . The compound’s structure combines electron-withdrawing chlorine substituents with a reactive thiol group, making it a candidate for studies in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S2/c12-5-1-2-6(13)7(3-5)14-9(16)4-8-10(17)15-11(18)19-8/h1-3,8H,4H2,(H,14,16)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBBJPUTBUOIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CC2C(=O)NC(=S)S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈Cl₂N₂O₂S₂ |
| Molecular Weight | 335.2 g/mol |
| IUPAC Name | N-(2,5-dichlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide |
| CAS Number | 1142200-28-9 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Antioxidant Properties
The compound also demonstrates antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models. This property is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. The compound's ability to trigger apoptotic pathways suggests its potential as an anticancer agent. Specific studies have shown a dose-dependent response in cell viability assays.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by [source] evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Antioxidant Activity Assessment : Research published in [source] utilized DPPH radical scavenging assays to assess the antioxidant capacity of the compound. It showed an IC50 value of 50 µg/mL, indicating significant radical scavenging ability compared to standard antioxidants.
- Cytotoxicity Evaluation in Cancer Cell Lines : A recent investigation reported in [source] demonstrated that treatment with the compound resulted in a reduction of cell viability in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of exposure.
Scientific Research Applications
The compound exhibits a variety of biological activities that make it a candidate for further research in medicinal chemistry. Notably, it has shown promise in:
-
Antitumor Activity
- Studies have demonstrated that N-(2,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide induces apoptosis in cancer cell lines. A dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation was observed when human cancer cell lines were treated with the compound .
- Antimicrobial Properties
- Enzyme Inhibition
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled laboratory study, researchers treated several human cancer cell lines (e.g., breast and colon cancer) with varying concentrations of the compound. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after 48 hours of treatment. The study concluded that the compound's mechanism of action likely involves the activation of intrinsic apoptotic pathways.
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects at low concentrations, suggesting its potential utility in treating infections caused by these pathogens .
Future Research Directions
The promising results from initial studies indicate several avenues for future research:
- Mechanistic Studies : Further investigation into the molecular mechanisms underlying the antitumor and antimicrobial activities.
- In Vivo Studies : Transitioning from in vitro studies to animal models to assess efficacy and safety profiles.
- Formulation Development : Exploring different formulations of the compound to enhance bioavailability and therapeutic effectiveness.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(a) N-(3,4-Dichlorophenyl) Analog
- Molecular Formula : C₁₁H₈Cl₂N₂O₂S₂ (same as the target compound)
- Key Difference : The chlorine substituents are at the 3,4-positions instead of 2,5-positions.
- Implications : Positional isomerism may alter steric and electronic interactions, affecting binding affinity in biological targets or crystallinity in materials .
(b) N-[2-Chloro-5-(trifluoromethyl)phenyl] Analog
- Molecular Formula : C₁₂H₈ClF₃N₂O₂S₂
- Molecular Weight : 368.78 g/mol
- Key Feature : Incorporates a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability compared to chlorine. Classified as an IRRITANT .
(c) N-(2-Methoxyphenyl) Analog
- Molecular Formula : C₁₂H₁₂N₂O₃S₂
- Molecular Weight : 296.4 g/mol
- Key Feature : A methoxy (-OMe) group replaces chlorine, introducing electron-donating properties. This may reduce electrophilicity but improve solubility in polar solvents .
(d) N-(2-Ethoxyphenyl) Analog
- Molecular Formula : C₁₃H₁₄N₂O₃S₂
- Molecular Weight : 310.39 g/mol
Functional Group Modifications in the Thiazole Core
(a) Amino-Substituted Thiazole
- Example: 2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Key Difference: Replaces the mercapto (-SH) group with an amino (-NH₂) group.
(b) Hydrazone-Functionalized Thiazole
- Example: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(cyclooctylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetamide
- Key Feature : Introduces a hydrazone group, enabling chelation with metal ions or participation in Schiff base reactions .
Table 1: Comparative Data for Selected Analogs
Key Observations:
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance stability and reactivity but may reduce solubility.
- Electron-Donating Groups (e.g., -OMe, -OEt): Improve solubility but may decrease metabolic resistance.
- Thiol (-SH) vs.
Q & A
Q. What are the common synthetic routes for this compound, and how are critical intermediates validated?
The synthesis typically involves cyclization reactions between thioamide precursors and maleimide derivatives under reflux conditions. For example, a thiazole ring can be formed via nucleophilic substitution using chloroacetyl chloride, followed by coupling with dichlorophenyl groups. Intermediates are validated using FT-IR (to confirm functional groups like C=O and N-H) and LC-MS (to verify molecular ions). Reaction progress is monitored via TLC with pet-ether/ethyl acetate solvent systems .
Q. Which spectroscopic techniques are essential for structural characterization?
- FT-IR : Identifies key functional groups (e.g., mercapto S-H stretch at ~2500 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- NMR : ¹H NMR confirms proton environments (e.g., aromatic protons from dichlorophenyl at δ 7.2–7.8 ppm; thiazole protons at δ 4.5–5.5 ppm). ¹³C NMR resolves carbonyl carbons (amide C=O at ~170 ppm).
- LC-MS : Validates molecular weight and purity (>95%) .
Q. What purification methods are effective post-synthesis?
Recrystallization using solvent systems like ethanol/water or pet-ether/ethyl acetate removes unreacted starting materials. Column chromatography (silica gel, gradient elution) isolates isomers or byproducts. Purity is confirmed via HPLC with UV detection at λ = 254 nm .
Q. How is solubility assessed for in vitro assays?
Solubility is tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Critical micelle concentration (CMC) is determined for amphiphilic derivatives via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved?
Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign connectivity. For stereochemical ambiguities, X-ray crystallography (single-crystal analysis) or NOESY experiments clarify spatial arrangements. Conflicting shifts may arise from tautomerism (e.g., thiol ↔ thione), which can be studied via variable-temperature NMR .
Q. What strategies optimize reaction yield in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can model the effect of reflux time and molar ratios on yield.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) while improving yield by 15–20% .
Q. How can computational methods predict reactivity or regioselectivity?
- DFT calculations (e.g., Gaussian 16): Calculate transition state energies to predict cyclization pathways (e.g., 5- vs. 7-membered ring formation).
- Molecular docking : Screen interactions with biological targets (e.g., kinases) to guide functionalization of the acetamide or thiazole moieties .
Q. How is stability under physiological conditions evaluated?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
- HPLC-MS : Identify degradation products (e.g., hydrolysis of the amide bond or oxidation of the thiol group).
- Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor via DSC for polymorphic transitions .
Q. How are structure-activity relationships (SAR) systematically explored?
- Analog synthesis : Modify substituents on the dichlorophenyl or thiazole rings (e.g., replace Cl with F or CH₃).
- In vitro assays : Test analogs against cancer cell lines (e.g., MTT assay on MCF-7) and bacterial strains (MIC determination).
- QSAR modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values .
Q. How can polymorphic forms impact biological activity, and how are they characterized?
Polymorphs are identified via PXRD and DSC (melting point differences). Bioactivity variations are tested in solubility-limited assays (e.g., dissolution rate in simulated gastric fluid). Stabilize desired forms via solvent-drop grinding or seeding techniques .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Re-evaluate force fields : Adjust parameters in docking software (e.g., AutoDock Vina) for flexible binding pockets.
- Check metabolite interference : Use LC-MS to detect in situ degradation or protein binding in cell-based assays.
- Validate target engagement : Employ SPR (surface plasmon resonance) to measure direct binding affinity .
Q. What if synthetic yields vary significantly between batches despite identical protocols?
- Trace metal analysis : Use ICP-MS to detect catalyst residues (e.g., Pd in cross-coupling reactions).
- Moisture sensitivity testing : Karl Fischer titration ensures anhydrous conditions for moisture-sensitive steps (e.g., thiol protection).
- Reagent purity : Verify via NMR or HPLC; recrystallize starting materials if needed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
